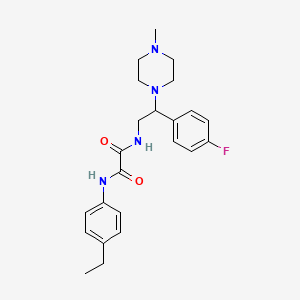

N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(4-ethylphenyl)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29FN4O2/c1-3-17-4-10-20(11-5-17)26-23(30)22(29)25-16-21(18-6-8-19(24)9-7-18)28-14-12-27(2)13-15-28/h4-11,21H,3,12-16H2,1-2H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPJMZQJTUEDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(4-ethylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide, also known by its CAS number 894033-32-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C22H20FN5O2

- Molecular Weight : 437.5 g/mol

- Structure : The compound features an oxalamide backbone with substituted phenyl and piperazine groups, which are crucial for its biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

- Receptors : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which may influence neurological pathways.

- Enzymes : Similar compounds have been shown to act as enzyme inhibitors, affecting pathways relevant to disease mechanisms.

Biological Activity Overview

Research indicates that oxalamides generally exhibit diverse biological activities, including:

- Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways.

- Neuropharmacological Effects : The piperazine group is often associated with psychoactive properties, indicating potential applications in treating psychiatric disorders.

Case Studies and Experimental Data

-

Anticancer Activity :

- In vitro studies have demonstrated that oxalamide derivatives can induce apoptosis in cancer cell lines. For instance, a related compound was shown to inhibit the growth of breast cancer cells through the modulation of the PI3K/Akt signaling pathway.

-

Neuropharmacological Studies :

- A study investigating the effects of structurally similar piperazine derivatives found significant anxiolytic effects in animal models. This suggests that this compound may also exhibit similar effects.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Oxalamide backbone, fluorophenyl and piperazine groups | Potential anticancer and neuropharmacological effects |

| N1-(4-fluorophenyl)-N2-(2-morpholinoethyl)oxalamide | Morpholino group instead of piperazine | Anticancer activity reported |

| N1-(4-methoxyphenyl)-N2-(2-thiazolylethyl)oxalamide | Thiazole ring present | Antimicrobial properties |

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxalamide Linkage : This can be achieved through the reaction of an appropriate amine with oxalyl chloride.

- Substitution Reactions : The introduction of the fluorinated phenyl and piperazine groups is critical for enhancing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.